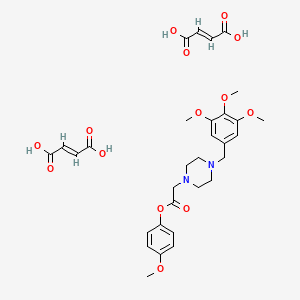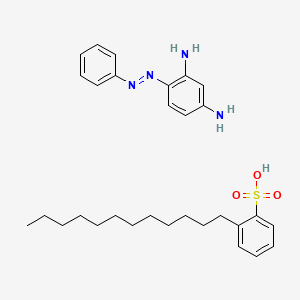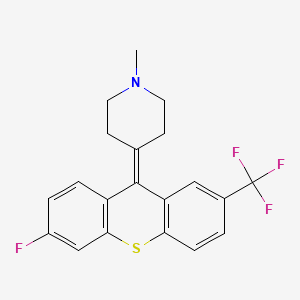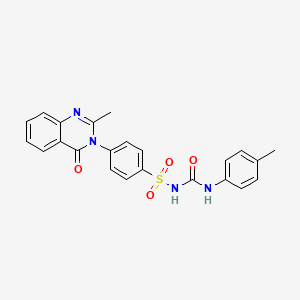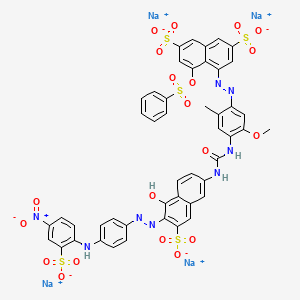
Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium is a complex organic compound with a unique structure that includes an azo group, a sulfonamide group, and a butanamide backbone
准备方法
The synthesis of Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable amine. The sulfonamide group is introduced through sulfonation, and the final product is obtained by reacting with butanamide and sodium ions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the conditions.
Reduction: The azo group can also be reduced to form amines.
Substitution: The sulfonamide group can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts color to the compounds.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. The exact pathways and targets depend on the specific application and conditions.
相似化合物的比较
Similar compounds include other azo compounds and sulfonamides. Compared to these, Butanamide, 2-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxo-, ion(1-), sodium is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Similar compounds include:
Azo dyes: Known for their vibrant colors and used in various industrial applications.
Sulfonamide drugs: Used as antibiotics due to their ability to inhibit bacterial enzymes.
This compound’s unique combination of an azo group, sulfonamide group, and butanamide backbone makes it a versatile and valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
71750-85-1 |
|---|---|
分子式 |
C18H27N4NaO5S |
分子量 |
434.5 g/mol |
IUPAC 名称 |
sodium;N-(2-ethylhexyl)-2-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C18H27N4O5S.Na/c1-4-6-7-13(5-2)11-20-18(25)17(12(3)23)22-21-15-10-14(28(19,26)27)8-9-16(15)24;/h8-10,13,24H,4-7,11H2,1-3H3,(H,20,25)(H2,19,26,27);/q-1;+1 |
InChI 键 |
XKBIMMNEZBLEKD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CNC(=O)[C-](C(=O)C)N=NC1=C(C=CC(=C1)S(=O)(=O)N)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


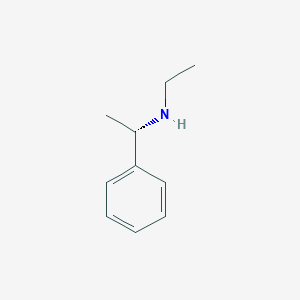


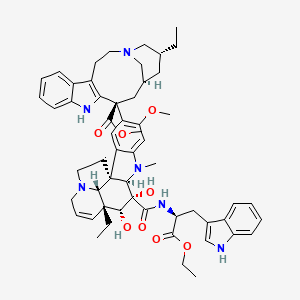
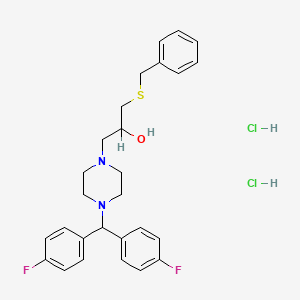
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
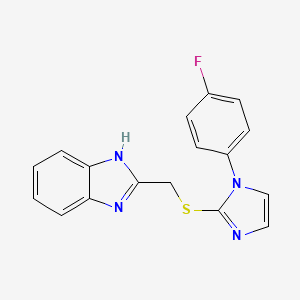
![2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B12763147.png)
